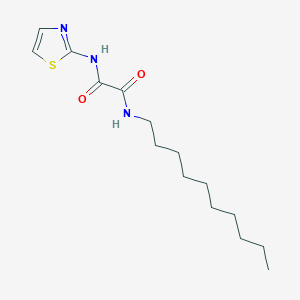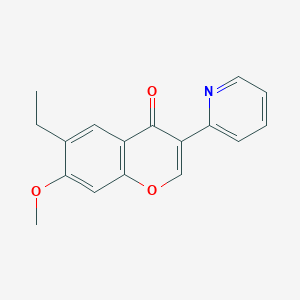![molecular formula C22H18N2O5S2 B11996143 Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTTP , is a complex organic compound with a fascinating molecular structure. Let’s break it down:
Methyl: The methyl group (CH₃) is attached to the thiazolo ring.
(2E)-2-[4-(acetyloxy)benzylidene]: This part of the name indicates a substituted benzylidene group with an acetyloxy (OAc) substituent.
7-methyl-3-oxo-5-(2-thienyl): The presence of a methyl group and a thienyl ring adds further complexity.
2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: The core structure consists of a fused thiazolo-pyrimidine ring system.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.
Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.
Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.
Analyse Chemischer Reaktionen
MTTP undergoes various reactions:
Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.
Major Products: The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
MTTP finds applications in:
Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Wirkmechanismus
Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.
Pathways: Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: MTTP’s fused thiazolo-pyrimidine ring system sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines and benzylidene derivatives.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C22H18N2O5S2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+ |
InChI-Schlüssel |
UIFDIWGOEHSQCX-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)



![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)
